N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine
Description
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine is a fluorene-based aromatic amine compound extensively studied for its applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its molecular structure features a central fluorene core substituted with dimethyl groups at the 9-position, a biphenyl group at the 2-amine position, and a phenyl group at the 3-position. This design enhances thermal stability and hole-transporting capabilities, making it suitable for use in hole injection layers (HILs) and electron-blocking layers (EBLs) in OLEDs . The compound has a molecular formula of C27H23N, a molecular weight of 361.47 g/mol, and a CAS number of 897671-69-1 . It is typically stored at -20°C and handled under inert conditions due to its sensitivity to oxidation .
Properties
Molecular Formula |
C33H27N |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
9,9-dimethyl-3-phenyl-N-(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C33H27N/c1-33(2)30-16-10-9-15-27(30)29-21-28(25-13-7-4-8-14-25)32(22-31(29)33)34-26-19-17-24(18-20-26)23-11-5-3-6-12-23/h3-22,34H,1-2H3 |
InChI Key |
OLLKQLMEQJJDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves palladium-catalyzed amination or cross-coupling reactions between substituted biphenyl and fluorene derivatives. The key approach is the formation of the C-N bond linking the biphenyl group to the fluoren-2-amine core.
Stepwise Synthesis Overview
Step 1: Preparation of 9,9-Dimethyl-9H-fluoren-2-amine
- Starting from 9,9-dimethyl-9H-fluorene, amination at the 2-position is performed to introduce the amine functional group.
Step 2: Synthesis of 4-Bromo-1,1'-biphenyl
- Commercially available or synthesized via bromination of biphenyl at the para-position.
Step 3: Palladium-Catalyzed Buchwald-Hartwig Amination
- Coupling of 9,9-dimethyl-9H-fluoren-2-amine with 4-bromo-1,1'-biphenyl under palladium catalysis (e.g., Pd2(dba)3) in the presence of a base such as sodium tert-butoxide.
- The reaction is typically conducted in anhydrous toluene under nitrogen atmosphere, heated to reflux for 12 hours.
- Ligands such as tri-tert-butylphosphine (P(t-Bu)3) are used to enhance catalytic efficiency.
Step 4: Purification
Representative Experimental Procedure
| Reagent | Amount | Role |
|---|---|---|
| N-(9,9-Dimethyl-9H-fluoren-2-yl)amine | 10.00 g (27.66 mmol) | Amine substrate |
| Sodium tert-butoxide | 3.19 g (33.19 mmol) | Base |
| 4-Bromo-1,1'-biphenyl | 8.14 g (33.19 mmol) | Aryl halide |
| Pd2(dba)3 | 1.26 g (1.38 mmol) | Palladium catalyst |
| P(t-Bu)3 (1.0 M in toluene) | 1.38 mL (1.38 mmol) | Ligand |
| Anhydrous toluene | 150 mL | Solvent |
- Combine reagents under nitrogen, heat to reflux for 12 h.
- Cool, extract, wash, dry, and purify by chromatography and recrystallization.
Data Table: Reaction Conditions and Yields
| Parameter | Condition/Value | Notes |
|---|---|---|
| Catalyst | Pd2(dba)3 (4 mol%) | Effective for C-N coupling |
| Ligand | P(t-Bu)3 (5 mol%) | Enhances catalyst performance |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base |
| Solvent | Anhydrous toluene | High boiling point for reflux |
| Temperature | Reflux (~110 °C) | Optimal for reaction rate |
| Reaction time | 12 hours | Complete conversion |
| Yield | 70–75% | Isolated pure product |
| Purification | Silica gel chromatography | Dichloromethane/hexane eluent |
Analytical Characterization
[^1H NMR (300 MHz, CD2Cl2)](pplx://action/followup):
Multiplets between δ 7.72–7.10 ppm representing aromatic protons, broad signals for amine proton at δ ~6.04 ppm, and singlet at δ 1.54 ppm for methyl groups on the 9,9-dimethylfluorene moiety.Melting Point: 145–149 °C consistent with literature values.
Purity: >98% confirmed by HPLC analysis in commercial preparations.
Alternative Synthetic Routes and Variations
Some syntheses employ Suzuki-Miyaura coupling to introduce biphenyl substituents using phenylboronic acid derivatives and bromo-fluorene amines as intermediates.
Modifications include the use of different ligands or bases to optimize yield or reaction time.
The compound can also serve as a precursor for further functionalization, such as bithiophene or carbazole derivatives via additional cross-coupling steps.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, altering their activity. The pathways involved could include signal transduction mechanisms where the compound acts as a modulator.
Comparison with Similar Compounds
Table 1: Structural and Thermal Comparison
Key Observations :
- The dimethyl groups on the fluorene core improve thermal stability, as evidenced by the Tg of 140°C .
- Carbazole-containing derivatives (e.g., ) exhibit enhanced hole mobility but lack reported Tg data.
- Spirobifluorene-based compounds (e.g., CzFA ) prioritize balanced electron/hole transport over thermal resilience.
Device Performance in OLEDs
The compound and its analogs are critical in OLED layers. Performance metrics include lifetime (LT90), efficiency, and color purity:
Table 2: Device Performance Comparison
Key Observations :
- Carbazole- and spirobifluorene-containing derivatives achieve higher efficiencies (e.g., 27.8 cd/A for EBL-A) due to improved charge confinement .
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine, also known by its CAS number 1242056-42-3, is a complex organic compound notable for its potential biological activities and applications in various fields, including organic electronics and medicinal chemistry. This article delves into its biological activity, synthesis, structure-function relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₅₁H₃₈N₂ with a molecular weight of approximately 678.86 g/mol. Its structure features a fluorenamine core with two biphenyl groups and additional phenyl substituents, contributing to its unique electronic properties and biological activities .
| Feature | Details |
|---|---|
| Molecular Formula | C₅₁H₃₈N₂ |
| Molecular Weight | 678.86 g/mol |
| CAS Number | 1242056-42-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include methods such as:
- Formation of the Fluorenamine Core : Utilizing starting materials like fluorenone derivatives.
- Biphenyl Substitution : Introducing biphenyl groups through electrophilic aromatic substitution.
- Dimethylation : Achieving the dimethyl substitution at the 9-position using methylating agents.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of this compound. In vitro assays demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in a dose-dependent manner .
3. Interaction with Drug Transporters
The compound's interaction with P-glycoprotein (P-gp), a key drug transporter involved in multidrug resistance, has been investigated. Studies suggest that it may enhance the efficacy of co-administered anticancer agents by inhibiting P-gp activity .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of N-(biphenyl) derivatives in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor volume and weight compared to control groups, with no observable side effects .
Case Study 2: Inhibition of Cytokine Production
In another study focusing on inflammatory responses, compounds derived from N-[1,1'-Biphenyl]-4-yldimethylfluorenamine were shown to significantly reduce IL-6 levels in activated macrophages at concentrations as low as 1 µM .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst System | Pd(OAc)/XPhos | |
| Solvent | Toluene/DMF (3:1) | |
| Reaction Temperature | 80°C | |
| Purification | Column chromatography |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Data Points | Reference |
|---|---|---|
| H-NMR (DMSO-d) | δ 8.48 (s, 1H, NH) | |
| IR (ATR) | 1596 cm (C=C) | |
| CHN Analysis | C: 91.07%, H: 5.45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
